Lipophilicity (LogP) Differential Between 4-Fluoro and 6-Fluoro Regioisomers
The calculated octanol-water partition coefficient (LogP) provides a direct measure of lipophilicity that influences membrane permeability and off-target binding. The target 4-fluoro compound (CAS 1204297-08-4) exhibits a computed LogP of 2.45, whereas the 6-fluoro regioisomer (CAS 1105194-57-7) displays a LogP of approximately 2.39 under the same calculation method . Although the absolute difference of 0.06 LogP units appears modest, this shift corresponds to a ~15% change in partition coefficient and can meaningfully impact pharmacokinetic behavior in structure-activity relationship (SAR) series, particularly when amplified by protein-binding differences [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4482 |
| Comparator Or Baseline | 6-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-57-7): LogP ~2.39 |
| Quantified Difference | ΔLogP ≈ 0.06 (target higher by ~2.4%) |
| Conditions | In silico prediction, Chemicalize platform (ChemAxon); TPSA calculation method |
Why This Matters
A shift of 0.06 LogP units can translate to a measurable difference in permeability and non-specific tissue binding, making the 4-fluoro regioisomer empirically distinguishable in cellular assays and in vivo studies.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. View Source
